3-Deacetyl-17-acetyldacuronium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-31-28(34(4)16-8-6-9-17-34)21-27-25-13-12-24-20-30(37)29(35(5)18-10-7-11-19-35)22-33(24,3)26(25)14-15-32(27,31)2;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDVBILPKKKNQM-GMMLHHOXSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
43021-44-9 (Parent) | |
| Record name | 3-Deacetyl-17-acetyldacuronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041261716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70961538 | |
| Record name | 17-(Acetyloxy)-3-hydroxy-2,16-bis(1-methylpiperidin-1-ium-1-yl)androstane dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41261-71-6 | |
| Record name | 3-Deacetyl-17-acetyldacuronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041261716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Acetyloxy)-3-hydroxy-2,16-bis(1-methylpiperidin-1-ium-1-yl)androstane dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEACETYL-17-ACETYLDACURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L245TZ49VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Action Elucidation for 3 Deacetyl 17 Acetyldacuronium Bromide
Detailed Receptor Binding Kinetics and Affinity Profiling at Nicotinic Acetylcholine (B1216132) Receptors
The binding kinetics of aminosteroid (B1218566) neuromuscular blocking agents to nAChRs are a key determinant of their potency and duration of action. Studies on pancuronium (B99182), a bisquaternary analog, reveal a high affinity for the embryonic mouse muscle nAChR. nih.gov This high affinity is a result of both a rapid association rate and a slow dissociation rate from the receptor. nih.govresearchgate.net
In a study utilizing outside-out patches of BC3H-1 cells, the binding kinetics of pancuronium were quantified. nih.gov The results indicated an IC50 value of 5.5 ± 0.5 nM. nih.gov The association rate constant (l_on) was determined to be 2.7 ± 0.9 x 10⁸ M⁻¹s⁻¹, while the dissociation rate constant (l_off) was 2.1 ± 0.7 s⁻¹. nih.gov The ratio of these kinetic rates (l_off/l_on) is in good agreement with the experimentally determined IC50 value. nih.gov The faster association and slower dissociation of pancuronium compared to other antagonists like (+)-tubocurarine contribute to its higher affinity. nih.govresearchgate.net
Given that 3-Deacetyl-17-acetyldacuronium bromide is a monoquaternary derivative, its binding kinetics might be compared to vecuronium (B1682833), which is also a monoquaternary aminosteroid. drugbank.com Such compounds are known to be potent neuromuscular blocking agents, suggesting a high affinity for the nAChR. oup.com The specific modifications at the 3 and 17 positions of the steroid nucleus in this compound are expected to modulate these binding kinetics, although specific data is not currently available.
Comparative Receptor Binding Kinetics at Embryonic Mouse Muscle nAChR
| Compound | IC50 (nM) | Association Rate (l_on) (M⁻¹s⁻¹) | Dissociation Rate (l_off) (s⁻¹) |
|---|---|---|---|
| Pancuronium | 5.5 ± 0.5 | 2.7 ± 0.9 x 10⁸ | 2.1 ± 0.7 |
| (+)-tubocurarine | 41 ± 2 | 1.2 ± 0.2 x 10⁸ | 5.9 ± 1.3 |
Electrophysiological Characterization of Neuromuscular Junction Blockade in Model Systems
Electrophysiological studies are crucial for characterizing the functional consequences of receptor binding at the neuromuscular junction. Non-depolarizing neuromuscular blocking agents like the aminosteroids reduce the amplitude of end-plate currents (EPCs) and end-plate potentials (EPPs), which are the electrical signals generated by ACh binding. nih.gov When the amplitude of the EPP falls below the threshold required to trigger a muscle fiber action potential, neuromuscular transmission is blocked. oup.com
Studies on vecuronium and its analogue Org 9426 in isolated rat hemidiaphragm muscle have demonstrated their effects on both pre- and postjunctional aspects of neuromuscular transmission. nih.gov The postjunctional effects are assessed by the decrease in twitch height and the amplitude and decay time of end-plate currents. nih.gov Prejunctional effects can be observed as a fade in tetanic twitch tension and a rundown of end-plate current amplitude during high-frequency stimulation. nih.govnih.gov For vecuronium and related compounds, the primary mechanism of blockade is postjunctional competitive antagonism, with no significant differences observed in the relative pre- and postjunctional effects that would explain variations in onset and duration of action in vivo. nih.gov
The electrophysiological profile of this compound is expected to be similar to that of other monoquaternary aminosteroids, characterized by a concentration-dependent reduction in the postsynaptic response to ACh. The specific potency, reflected in the concentration required to achieve a certain level of block (e.g., IC50 for EPC reduction), would be influenced by its unique substitution pattern.
Investigation of Receptor Subtype Selectivity and Allosteric Modulation
Nicotinic acetylcholine receptors are not a single entity but a family of related subtypes with varying subunit compositions. numberanalytics.com The adult muscle nAChR is a heteropentamer typically composed of two α1 subunits, one β1, one δ, and one ε subunit. plos.org The two acetylcholine binding sites are located at the α1-δ and α1-ε subunit interfaces, and these sites can exhibit different affinities for ligands. nih.gov
Research on rocuronium (B1662866) has shown some degree of selectivity for these different binding sites on the adult mouse muscle nAChR. nih.gov While some antagonists exhibit a wide range of selectivity, rocuronium shows relatively poor selectivity between the two sites. nih.gov The potency of aminosteroids can also differ between fetal (γ-containing) and adult (ε-containing) nAChR subtypes. plos.org
Recent studies on pancuronium have also suggested the possibility of allosteric inhibition in addition to competitive antagonism. plos.org This implies that the compound may bind to a site on the receptor other than the ACh binding site to modulate its function. plos.org In studies using zebrafish nAChRs, which can be expressed in different subunit combinations (αβδε and αβδ), pancuronium exhibited different potencies, and chimeric receptor studies indicated that the extracellular ACh binding site was not the sole determinant of this sensitivity. plos.org This suggests an allosteric mechanism of inhibition for pancuronium on these receptors. plos.org It is plausible that this compound could also exhibit complex interactions with nAChRs, potentially including some degree of subtype selectivity and allosteric modulation.
Conformational Analysis and its Impact on Receptor Recognition
The three-dimensional structure of aminosteroid neuromuscular blocking agents is a critical factor in their recognition by and binding to the nAChR. These compounds are characterized by a rigid androstane (B1237026) steroid nucleus. oup.com The distance between the two quaternary nitrogen atoms in bisquaternary steroids like pancuronium, or between the quaternary nitrogen and a tertiary amine in monoquaternary steroids like vecuronium, is thought to be important for their interaction with the receptor. oup.comresearchgate.net
For this compound, the deacetylation at the 3-position and acetylation at the 17-position will influence its conformational properties and electrostatic potential. The 17-acetyl group, in particular, could enhance receptor binding affinity. The specific conformation adopted by the molecule will determine how it fits into the binding pocket of the nAChR and interacts with key amino acid residues, ultimately defining its potency and duration of action. Recent structural studies of rocuronium bound to the nAChR have shown that it stabilizes a resting, non-conducting state of the receptor by binding to the classical neurotransmitter sites and propping open loop C of the receptor. nih.gov
Biotransformation Pathways and Metabolic Fate of 3 Deacetyl 17 Acetyldacuronium Bromide and Its Precursors
Enzymatic Hydrolysis and Deacetylation Processes in Biological Matrices
The principal metabolic pathway for aminosteroid (B1218566) neuromuscular blocking agents involves hepatic deacetylation. nih.govdpaq.de In the case of 3-Deacetyl-17-acetyldacuronium bromide, the ester linkages are susceptible to hydrolysis by esterases present in biological matrices, particularly in the liver. This process involves the cleavage of the acetyl group at the 17-position, leading to the formation of 3-deacetyl-dacuronium bromide. Conversely, precursors like pancuronium (B99182) undergo deacetylation at the 3 and/or 17 positions. nih.govdpaq.de
The following table summarizes the key enzymatic reactions involved in the biotransformation of this compound and its precursors.
| Precursor/Compound | Primary Enzymatic Reaction | Key Metabolite(s) | Biological Matrix |
| Pancuronium | Hepatic Deacetylation | 3-desacetylpancuronium, 17-desacetylpancuronium, 3,17-didesacetylpancuronium | Liver |
| Vecuronium (B1682833) | Hepatic Deacetylation | 3-desacetylvecuronium | Liver |
| This compound | Ester Hydrolysis (Deacetylation) | 3-deacetyl-dacuronium bromide | Liver |
In Vitro Metabolic Studies Using Isolated Enzyme Systems and Cellular Models
To elucidate the specific enzymes and cellular mechanisms involved in the metabolism of this compound, in vitro studies are indispensable. These studies typically employ isolated enzyme systems, such as liver microsomes, and cellular models like hepatocytes. researchgate.netnih.govresearchgate.net
Liver microsomes are a rich source of drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes and esterases, making them a valuable tool for studying the metabolic stability and pathways of xenobiotics. researchgate.netnih.govresearchgate.net By incubating this compound with liver microsomes, researchers can identify the primary metabolites formed and determine the rate of metabolism. researchgate.netnih.govresearchgate.net For related compounds like rocuronium (B1662866), studies with human liver microsomes have shown interaction with CYP enzymes, particularly CYP3A4. nih.gov
Hepatocytes, the primary functional cells of the liver, provide a more comprehensive model as they contain a full complement of drug-metabolizing enzymes and cofactors. researchgate.net Studies using cultured hepatocytes can offer insights into both Phase I (e.g., hydrolysis) and Phase II (e.g., conjugation) metabolic reactions.
The table below outlines common in vitro models used to study the metabolism of aminosteroid compounds.
| In Vitro Model | Purpose | Key Findings for Related Compounds |
| Liver Microsomes | To identify primary metabolic pathways and enzyme kinetics. | Rocuronium interacts with and can inhibit CYP3A4. nih.gov |
| Isolated Hepatocytes | To study both Phase I and Phase II metabolism in a cellular context. | Provides a more complete picture of metabolic fate. |
| Recombinant Human Enzymes | To pinpoint the specific enzymes responsible for metabolism. | Can determine the exact CYP isoforms or esterases involved. |
Comparative Biotransformation Profiles and Species-Specific Metabolic Differences in Research Models
The metabolism of drugs can vary significantly between different species, which is a critical consideration in preclinical drug development. rug.nl Animal models are extensively used to predict the metabolism and toxicity of new drug candidates in humans. rug.nl For aminosteroid neuromuscular blocking agents, species-specific differences in the expression and activity of hepatic enzymes can lead to variations in metabolic profiles. rug.nlnih.gov
For example, the rate of deacetylation of pancuronium and the subsequent formation of its active metabolite, 3-desacetylpancuronium, can differ between species like rats, dogs, and monkeys compared to humans. rug.nl These differences can affect the pharmacokinetic and pharmacodynamic properties of the drug in these models. nih.gov Rocuronium, for instance, is primarily metabolized by the liver, and its clearance can be influenced by the hepatic function of the specific animal model. veteriankey.com
Understanding these species-specific metabolic differences is crucial for extrapolating data from animal studies to human clinical scenarios.
| Research Model | Key Metabolic Characteristics for Aminosteroids | Relevance to Human Metabolism |
| Rat | Often exhibit higher rates of hepatic metabolism compared to humans. | Useful for initial toxicity and metabolism screening. |
| Dog | Hepatic metabolism is a primary route of elimination for compounds like rocuronium. veteriankey.com | Can provide insights into biliary excretion and hepatic clearance. |
| Monkey (Non-human primate) | Generally considered to have metabolic pathways more similar to humans. | Often used in later-stage preclinical development for better prediction of human pharmacokinetics. |
| Human | Hepatic deacetylation is a key metabolic pathway for pancuronium and vecuronium. nih.govwfsahq.org | The ultimate target for understanding the drug's effects. |
Identification and Structural Characterization of Metabolites through Advanced Analytical Techniques
The unequivocal identification and structural elucidation of metabolites are paramount for a comprehensive understanding of a drug's biotransformation. Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are the cornerstones of metabolite characterization. researchgate.netdocksci.comconicet.gov.arnih.gov
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying metabolites in complex biological matrices like plasma and urine. researchgate.netoup.comresearchgate.net The high sensitivity and selectivity of MS allow for the identification of metabolites even at very low concentrations. Fragmentation patterns observed in MS/MS spectra provide crucial information about the structure of the metabolites. docksci.comoup.comnih.gov For instance, the major product ion for rocuronium in mass spectrometry is formed by deacetylation. oup.com
NMR spectroscopy provides detailed structural information, enabling the precise determination of the chemical structure of isolated metabolites. conicet.gov.arnih.govunimi.it Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to elucidate the complete structure and stereochemistry of the metabolites. unimi.it
| Analytical Technique | Application in Metabolite Analysis | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation of parent drug from its metabolites in biological samples. | Retention time for each compound. |
| Tandem Mass Spectrometry (MS/MS) | Detection and structural elucidation of metabolites. researchgate.netdocksci.comoup.comnih.gov | Molecular weight and fragmentation patterns for structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural and stereochemical characterization of isolated metabolites. conicet.gov.arnih.govunimi.it | Detailed atomic connectivity and spatial arrangement. |
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Deacetyl 17 Acetyldacuronium Bromide in Research Contexts
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Quantitative analysis of 3-Deacetyl-17-acetyldacuronium bromide, particularly at low concentrations in complex matrices, relies heavily on the separation power of High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection methods.
High-Performance Liquid Chromatography (HPLC): HPLC methods are fundamental for the separation of this compound from its parent compound, isomers, and other related impurities. Due to the polar and ionic nature of this quaternary ammonium (B1175870) compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with specific columns are often employed. mfd.org.mk A typical HPLC method would utilize a silica-based or a chemically modified stationary phase to achieve the necessary selectivity.
Research findings indicate that for the separation of rocuronium (B1662866) and its impurities, a silica (B1680970) column can be effective when used with a mobile phase consisting of a high proportion of an organic solvent like acetonitrile and a smaller proportion of an aqueous buffer. nih.govresearchgate.net The buffer, containing an agent like tetramethylammonium hydroxide adjusted to a specific pH, helps to ensure reproducible retention times and peak shapes. nih.govresearchgate.net Detection is commonly performed using a UV detector, typically at a low wavelength such as 210 nm, where the steroidal backbone exhibits absorbance. mfd.org.mk
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Silica, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile : Tetramethylammonium Hydroxide Buffer (pH 7.4) (90:10, v/v) nih.govresearchgate.net |
| Flow Rate | 2.0 mL/min mfd.org.mk |
| Column Temperature | 30°C mfd.org.mk |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm mfd.org.mk |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For ultra-sensitive and highly selective quantification, especially in biological fluids, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique combines the physical separation of LC with the mass analysis capabilities of MS, providing exceptional specificity. The analysis of related steroidal neuromuscular blockers has been successfully achieved using LC-MS/MS with electrospray ionization (ESI) in positive ion mode, which is ideal for permanently charged quaternary ammonium compounds. oup.comnih.gov
In a typical LC-MS/MS assay, after chromatographic separation, the analyte is ionized and detected by the mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition. oup.com This process virtually eliminates matrix interferences, allowing for accurate measurement at very low levels (ng/mL or pg/mL). oup.com The choice of precursor ion would correspond to the molecular ion of 3-Deacetyl-17-acetyldacuronium, while the product ion would be a stable, characteristic fragment generated through collision-induced dissociation.
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Structural Elucidation
The definitive identification and structural confirmation of this compound require spectroscopic techniques that can provide detailed information about its atomic composition and connectivity.
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For this compound, HRMS analysis would yield an accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₃₃H₅₈N₂O₃). This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov Furthermore, tandem mass spectrometry (MSⁿ) experiments on high-resolution instruments can be used to fragment the molecule and elucidate the structure of its constituent parts, confirming the positions of the hydroxyl and acetyl groups on the steroid nucleus. docksci.com
Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-Deacetyl-17-acetyldacuronium (C₃₃H₅₈N₂O₃²⁺)
| Adduct | Calculated m/z |
|---|---|
| [M]²⁺ | 265.2265 |
| [M+H]³⁺ | 177.1535 |
| [M+Na]³⁺ | 184.4801 |
Note: As a dicationic species, the primary ion observed would be [M]²⁺. The table illustrates theoretical values for different potential adducts in high-resolution analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful method for the complete structural elucidation of organic molecules in solution. researchgate.net A full suite of NMR experiments would be required to unequivocally confirm the structure of this compound and distinguish it from its isomers.
¹H NMR: Provides information on the number and chemical environment of protons. Specific chemical shifts would confirm the presence of the acetyl group protons and protons adjacent to the hydroxyl group.
¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts of the carbons bearing the hydroxyl (at C3) and acetyl (at C17) groups would be characteristic.
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the molecule. Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons over two to three bonds, allowing for the complete assembly of the molecular structure and confirming the precise location of the acetyl group at the C17 position and the free hydroxyl at the C3 position. nih.gov
Application of Radiochemical Tracing Techniques (e.g., with ¹⁴C-labeled compounds) for Disposition Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a biological system, radiochemical tracing studies are the gold standard. openmedscience.com These studies involve synthesizing the compound with a radioactive isotope, most commonly Carbon-14 (¹⁴C), incorporated into a metabolically stable position in its structure.
The ¹⁴C-labeled this compound would be administered in a research model, and its journey through the body would be tracked by measuring the radioactivity in various biological samples such as blood, plasma, urine, feces, and tissues over time. sgs.com This allows for a complete mass balance assessment, determining the extent of absorption and the primary routes and rates of excretion. nih.gov
Development of Bioanalytical Assays for In Vitro and Ex Vivo Sample Analysis in Research
The analysis of this compound in in vitro (e.g., cell cultures, microsomes) and ex vivo (e.g., plasma, tissue homogenates) samples requires the development and validation of robust bioanalytical assays. LC-MS/MS is the predominant platform for this purpose due to its superior sensitivity and selectivity. nih.gov
The development of such an assay involves several critical steps:
Sample Preparation: The extraction of the quaternary ammonium compound from complex biological matrices can be challenging. researchgate.net Methods such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) must be optimized to efficiently isolate the analyte and remove interfering substances.
Chromatography: A chromatographic method, as described in section 6.1, is developed to separate the analyte from endogenous matrix components and any potential metabolites.
Mass Spectrometry: MS parameters, including ionization source settings and MRM transitions, are optimized to maximize the signal for the analyte and an appropriate internal standard.
Method Validation: The assay must be rigorously validated according to scientific guidelines. This involves assessing its linearity, accuracy, precision, selectivity, recovery, and stability in the biological matrix of interest. oup.com Successful validation ensures that the assay provides reliable and reproducible data for pharmacokinetic or metabolic studies.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Rocuronium Bromide |
| Vecuronium (B1682833) Bromide |
Computational Chemistry and Molecular Modeling Approaches Applied to 3 Deacetyl 17 Acetyldacuronium Bromide
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Deacetyl-17-acetyldacuronium bromide, a key target for docking simulations would be the nicotinic acetylcholine (B1216132) receptor (nAChR), specifically the ligand-binding domain at the neuromuscular junction.
A hypothetical data table summarizing the predicted interactions from a molecular docking study is presented below:
| Interacting Residue (nAChR) | Interaction Type | Distance (Å) |
| Trp B | Cation-π | 3.8 |
| Tyr C1 | Hydrogen Bond | 2.9 |
| Tyr A | π-π Stacking | 4.5 |
| Asp D | Electrostatic | 3.2 |
This data is illustrative and not based on published research.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on density functional theory (DFT), can provide deep insights into the electronic properties of this compound. These calculations can determine the molecule's three-dimensional structure with high accuracy, as well as its electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).
The MEP map would be particularly valuable, as it visualizes the regions of positive and negative electrostatic potential on the molecule's surface. This information is crucial for understanding how the molecule is recognized by its biological target. For this compound, regions of positive potential would be expected around the quaternary nitrogen atoms, guiding its interaction with negatively charged residues in the nAChR binding pocket.
Analysis of the HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and stability. A larger energy gap generally corresponds to higher stability and lower reactivity.
A hypothetical table of calculated quantum chemical properties is shown below:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 8.2 D |
This data is illustrative and not based on published research.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Event Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound bound to the nAChR could provide a detailed view of the stability of the complex and the flexibility of both the ligand and the receptor.
These simulations can reveal the conformational changes that occur upon binding and the key protein-ligand interactions that are maintained throughout the simulation. Root-mean-square deviation (RMSD) analysis would be used to assess the stability of the complex, while root-mean-square fluctuation (RMSF) analysis would highlight the flexible regions of the protein. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. Such simulations can model the influence of the deacetylation at the 3-position on the conformational flexibility of the steroid nucleus and its subsequent effect on receptor binding.
A hypothetical summary of MD simulation findings is presented below:
| Parameter | Result |
| Average RMSD of Complex | 2.1 Å |
| Average RMSF of Ligand | 0.8 Å |
| Calculated Binding Free Energy | -9.5 kcal/mol |
This data is illustrative and not based on published research.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the chemical structure of a series of compounds with their biological activity. For a series of dacuronium (B1669762) bromide derivatives, including this compound, a QSAR model could be developed to predict their neuromuscular blocking potency.
To build a QSAR model, a set of molecular descriptors would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to create a mathematical equation that relates these descriptors to the observed biological activity.
A hypothetical QSAR equation for a series of aminosteroids might look like:
pIC50 = 0.75 * LogP - 0.23 * PSA + 1.5 * N_rotb + 3.4
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, PSA is the polar surface area, and N_rotb is the number of rotatable bonds.
This equation is for illustrative purposes only.
Q & A
Basic Research Questions
Q. How can the synthesis and structural characterization of 3-deacetyl-17-acetyldacuronium bromide be optimized for reproducibility?
- Methodological Answer : The compound's synthesis involves selective acetylation/deacetylation steps of vecuronium bromide derivatives. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis (e.g., 2β,3α,5α,16β,17β configurations) and high-performance liquid chromatography (HPLC) for purity assessment. Critical parameters include reaction temperature (20–25°C), pH control (6.5–7.5), and inert gas purging to prevent oxidation. Reference standards from pharmacopeial monographs (e.g., Pharmacopeial Forum derivatives) should guide validation .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Use cell-based assays such as the MTT assay ( ) to evaluate cytotoxicity in neuronal or muscle cell lines. For neuromuscular blocking activity, ex vivo models like rat hemidiaphragm preparations can quantify compound efficacy via twitch tension suppression. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential. Include vecuronium bromide as a positive control to benchmark potency .
Q. Which analytical techniques are critical for assessing stability under physiological conditions?
- Methodological Answer : Stability studies should employ mass spectrometry (LC-MS/MS) to detect degradation products (e.g., hydrolysis of acetyl groups) in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4). Accelerated stability testing (40°C/75% RH) over 30 days, combined with Arrhenius modeling, predicts shelf-life. Reference safety data sheets (e.g., barium bromide handling in ) for guidelines on moisture-sensitive storage .
Advanced Research Questions
Q. How does ionic strength influence the binding kinetics of this compound to nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) under varying Na<sup>+</sup>/K<sup>+</sup> concentrations (e.g., 2.0 × 10<sup>−3</sup> M to 0.15 M). Low ionic strength may enhance electrostatic interactions between the compound’s quaternary ammonium group and nAChR anionic sites, while high ionic strength mimics physiological conditions, potentially reducing binding efficacy. Compare results with ethidium bromide-DNA ion-dependent binding mechanisms () .
Q. What experimental strategies resolve contradictions in reported efficacy between this compound and its structural analogs?
- Methodological Answer : Conduct a meta-analysis of dose-response data from derivatives (e.g., 23,17-bisdeacetylvecuronium bromide in ) using statistical tools like ANOVA with post-hoc Tukey tests. Variables to control include receptor isoform specificity (e.g., fetal vs. adult nAChRs) and assay conditions (e.g., temperature, ion composition). Molecular dynamics simulations can model steric effects of acetyl group removal on receptor docking .
Q. How do structural modifications (e.g., deacetylation at position 3) alter the compound’s allosteric modulation of nAChRs?
- Methodological Answer : Employ cryo-electron microscopy (cryo-EM) to resolve ligand-bound nAChR structures at near-atomic resolution. Compare with vecuronium-bound structures to identify conformational changes induced by deacetylation. Functional assays (e.g., patch-clamp electrophysiology) can quantify changes in channel open probability and desensitization rates. Reference studies on ethidium bromide’s multimodal DNA interactions () to interpret dual stabilizing/destabilizing effects .
Q. Can this compound act as a dual stabilizer/destabilizer of receptor-ligand complexes under varying concentrations?
- Methodological Answer : Design concentration-gradient experiments (0.1–100 µM) to assess biphasic effects on nAChR function. At low concentrations, the compound may stabilize receptor-ligand binding via competitive inhibition, while high concentrations could induce paradoxical activation due to nonspecific hydrophobic interactions. Use Förster resonance energy transfer (FRET) to monitor real-time conformational changes, paralleling DNA-EtBr complex destabilization at high rb values () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
